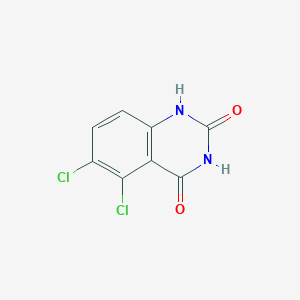

5,6-Dichloroquinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloroquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C8H4Cl2N2O2 and its molecular weight is 231.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5,6-Dichloroquinazoline-2,4(1H,3H)-dione is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge about its biological activity, including synthesis methods, mechanisms of action, and specific case studies highlighting its efficacy against various biological targets.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of anthranilic acid derivatives with urea. Recent advancements have led to eco-efficient one-pot synthesis methods that enhance yield and reduce environmental impact . The general reaction scheme can be summarized as follows:

- Reagents : Anthranilic acid derivatives and urea.

- Conditions : Heating under controlled conditions (e.g., refluxing in a solvent).

- Yield : Typically high yields (up to 68% in some studies) are reported .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating various quinazoline derivatives, this compound exhibited moderate to high inhibition zones against several bacterial strains. For instance:

- Staphylococcus aureus : Inhibition zone values ranged from 10 to 12 mm.

- Escherichia coli : Similar inhibition was observed with MIC values around 75 mg/mL .

Anticancer Activity

Recent research has highlighted the potential of quinazoline derivatives as anticancer agents. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

The compound's mechanism appears to involve DNA intercalation and inhibition of topoisomerase II activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for key enzymes involved in cellular processes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative diseases .

- DNA Interaction : The compound has been shown to intercalate into DNA strands, disrupting replication and transcription processes in cancer cells .

Case Studies

- Neuroprotective Effects : A study indicated that certain derivatives of quinazoline compounds exhibited selective inhibition against BuChE with IC50 values significantly lower than those of standard drugs like donepezil . This suggests potential applications in treating Alzheimer's disease.

- Antimicrobial Efficacy : Another investigation compared the antimicrobial effects of quinazoline derivatives against standard antibiotics. Notably, some derivatives surpassed the efficacy of ampicillin against specific bacterial strains .

Properties

CAS No. |

174565-51-6 |

|---|---|

Molecular Formula |

C8H4Cl2N2O2 |

Molecular Weight |

231.03 g/mol |

IUPAC Name |

5,6-dichloro-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C8H4Cl2N2O2/c9-3-1-2-4-5(6(3)10)7(13)12-8(14)11-4/h1-2H,(H2,11,12,13,14) |

InChI Key |

DZBYWHWDLVFDGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=O)NC2=O)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.